molecular formula C11H17N3O B14905469 n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide

n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide

Cat. No.: B14905469
M. Wt: 207.27 g/mol
InChI Key: KMLSUTVRIZCACR-AATRIKPKSA-N
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Description

n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide: is an organic compound that belongs to the class of acrylamides. This compound features a tert-butyl group, a pyrazole ring, and an acrylamide moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.

    Formation of the Acrylamide Moiety: The acrylamide group can be introduced through the reaction of acryloyl chloride with the corresponding amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the pyrazole ring.

    Reduction: Reduction reactions can occur at the acrylamide moiety, converting it to the corresponding amine.

    Substitution: Substitution reactions can take place at the tert-butyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives of the acrylamide moiety.

    Substitution: Substituted derivatives at the tert-butyl group or pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a useful tool in molecular biology.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)carbamate
  • tert-butyl N-ethyl-N-(1-methyl-1H-pyrazol-4-yl)carbamate

Uniqueness

n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide is unique due to its combination of a tert-butyl group, a pyrazole ring, and an acrylamide moiety. This combination provides distinct chemical reactivity and biological activity compared to similar compounds, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

(E)-N-tert-butyl-3-(1-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C11H17N3O/c1-11(2,3)13-10(15)6-5-9-7-12-14(4)8-9/h5-8H,1-4H3,(H,13,15)/b6-5+

InChI Key

KMLSUTVRIZCACR-AATRIKPKSA-N

Isomeric SMILES

CC(C)(C)NC(=O)/C=C/C1=CN(N=C1)C

Canonical SMILES

CC(C)(C)NC(=O)C=CC1=CN(N=C1)C

Origin of Product

United States

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